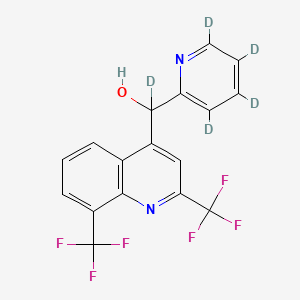
2,6-Dimethylphenol-d9 (Major)
Vue d'ensemble
Description
“2,6-Dimethylphenol-d9 (Major)” is also known as 2,6-Xylenol-d9, 1-Hydroxy-2,6-dimethylbenzene-d9, and 2,6-Dimethylphenol-d9 . It is a stable isotope labelled compound with a molecular formula of C8HD9O and a molecular weight of 131.22 . It is also commonly known as 2,6-dimethylphenol (DMP) and is a colorless solid .
Synthesis Analysis
The synthesis of 2,6-dimethylphenol-d9 involves selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o-cresol circulation .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylphenol-d9 is represented by the formula C8HD9O . The unlabelled version of this compound, 2,6-dimethylphenol, has a molecular formula of C8H10O .
Chemical Reactions Analysis
The oxidation of 2,6-dimethylphenol in supercritical water has been studied as a decomposition mechanism .
Physical And Chemical Properties Analysis
2,6-Dimethylphenol-d9 has a molecular weight of 131.22 . The unlabelled version, 2,6-dimethylphenol, has a molecular weight of 122.1644 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .
Safety and Hazards
Orientations Futures
The future directions of 2,6-Dimethylphenol-d9 research could involve its use in the synthesis of new chemical compounds as additives to lubricants, which ensure their highly efficient functioning over a long period of time . Another potential area of research could be the use of supercritical water oxidation as a method for the decomposition of 2,6-dimethylphenol .
Propriétés
IUPAC Name |
3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXYKOUNUYWIHA-XVGWXEQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenol-d9 (Major) | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


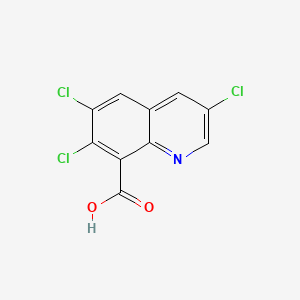
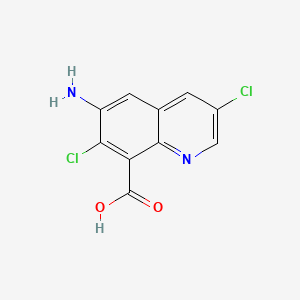
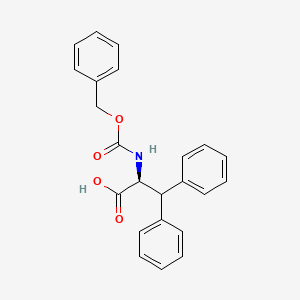

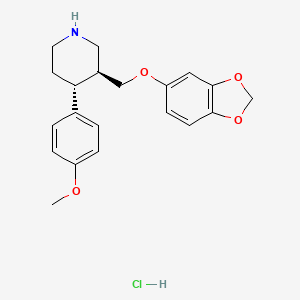
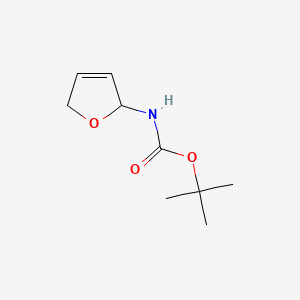
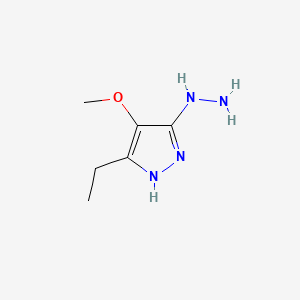


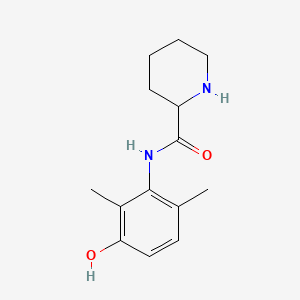
![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)
